Fumaric Acid Monomethyl Ester-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fumaric Acid Monomethyl Ester-d5, also known as Monomethyl Fumarate-d5, is a compound with the molecular formula C5HD5O4 . It is one of the most bioactive anti-psoriatic fumaric acid ester metabolites and is a potent nicotinic acid receptor agonist .

Molecular Structure Analysis

The linear formula of Fumaric Acid Monomethyl Ester is HO2CCH=CHCO2CH3 . Its molecular weight is 130.10 .

Chemical Reactions Analysis

Fumaric Acid Monomethyl Ester can be used as a reactant to synthesize various compounds. It has been used in the synthesis of Jumonji C domain-containing histone demethylases (JCHDMs) inhibitor, (−)-Xylariamide A (a fungal metabolite), and (±)-Methoxyfumimycin ethyl ester (a potential bacterial peptide deformylase inhibitor) .

Physical And Chemical Properties Analysis

Fumaric Acid Monomethyl Ester is a solid substance . Its melting point is 144-145 °C .

Applications De Recherche Scientifique

Biomedical Applications

Field

Application Summary

Fumaric Acid Esters (FAEs) have shown potential in various biomedical applications against many human disease conditions .

Methods of Application

FAEs have been licensed for the systemic treatment of immune-mediated diseases such as psoriasis . Formulations like FAE (BG-12) have been used for treating RRMS (relapsing-remitting multiple sclerosis) .

Results or Outcomes

The formulation FAE (BG-12) has shown safety and efficacy in treating RRMS . Another FAE formulation DMF (dimethyl fumarate) was found to be capable of reduction in inflammatory cardiac conditions, such as autoimmune myocarditis and ischemia and reperfusion .

Treatment of Oxidative Stress and Inflammation

Field

Application Summary

Fumaric Acid Esters (FAEs) have been repurposed to treat conditions of oxidative stress and inflammation .

Methods of Application

A clinical formulation of dimethyl fumarate known as BG12 (Tecfidera) was approved for use in the United States, New Zealand, Australia, European Union, Switzerland, and Canada for the treatment of multiple sclerosis .

Results or Outcomes

FAE-based drugs with robust anti-oxidative and anti-inflammatory effects have shown potential benefits in a number of disease conditions that involve inflammation and oxidative stress .

Synthesis of Chemical Compounds

Field

Application Summary

Mono-Methyl fumarate can be used as a reactant to synthesize various chemical compounds .

Methods of Application

It is used in the synthesis of Jumonji C domain-containing histone demethylases (JCHDMs) inhibitor, (−)-Xylariamide A (a fungal metabolite), and (±)-Methoxyfumimycin ethyl ester (a potential bacterial peptide deformylase inhibitor) .

Results or Outcomes

The synthesized compounds have shown promising results in their respective applications .

Prevention and Treatment of Diseases

Field

Application Summary

Fumaric Acid Esters (FAEs) have been repurposed for the prevention and treatment of diseases where oxidative stress and/or inflammation are prominent .

Methods of Application

FAEs have been derived from plants and mushrooms and used in formulations like Fumaderm® for the treatment of psoriasis . A clinical formulation of dimethyl fumarate known as BG12 (Tecfidera) was approved for use in various countries for the treatment of multiple sclerosis .

Results or Outcomes

FAEs have shown potential benefits in a number of disease conditions that involve inflammation and oxidative stress .

Fabrication of Biodegradable Scaffolds

Field

Application Summary

FAEs have emerged as an important matrix ingredient in the fabrication of biodegradable scaffolds for tissue engineering applications .

Methods of Application

FAEs are used in the fabrication process of biodegradable scaffolds .

Results or Outcomes

The scaffolds fabricated using FAEs have shown promising results in tissue engineering applications .

Drug Delivery

Field

Application Summary

Drug delivery vehicles composed of FAEs have shown promising results in delivering some leading drug molecules .

Methods of Application

FAEs are used in the formulation of drug delivery vehicles .

Results or Outcomes

The drug delivery vehicles composed of FAEs have shown effective results in delivering drug molecules .

Safety And Hazards

Orientations Futures

Fumaric Acid Esters, including Monomethyl Fumarate-d5, have shown potential in treating conditions of oxidative stress and inflammation. They have been found to have robust anti-oxidative and anti-inflammatory effects, making them perfect contenders for repurposing and rapid clinical implementation for their management . There is a burgeoning literature on the use of FAE in the prevention and treatment of diseases, other than psoriasis and MS, in which oxidative stress and/or inflammation are prominent .

Propriétés

Numéro CAS |

1616345-45-9 |

|---|---|

Nom du produit |

Fumaric Acid Monomethyl Ester-d5 |

Formule moléculaire |

C5H6O4 |

Poids moléculaire |

135.13 |

Nom IUPAC |

(E)-2,3-dideuterio-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid |

InChI |

InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/b3-2+/i1D3,2D,3D |

Clé InChI |

NKHAVTQWNUWKEO-PWYLTMEHSA-N |

SMILES |

COC(=O)C=CC(=O)O |

Synonymes |

(2E)-2-Butenedioic Acid 1-Methyl Ester-d5; (E)-2-Butenedioic Acid Monomethyl Ester-d5; Fumaric Acid Methyl Ester-d5; Methyl Hydrogen Fumarate-d5; Monomethyl Fumarate-d5; |

Origine du produit |

United States |

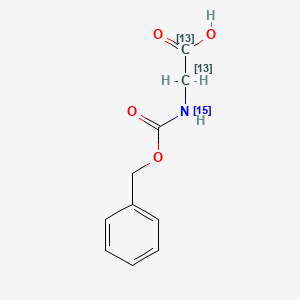

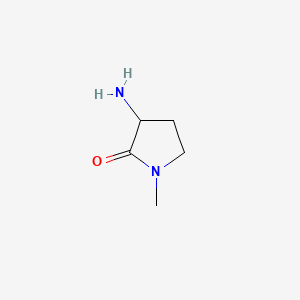

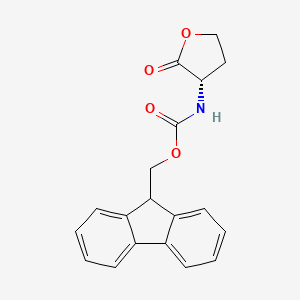

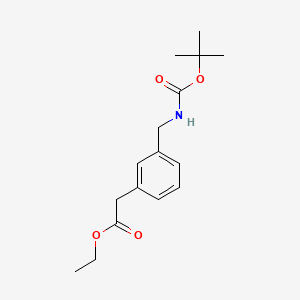

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

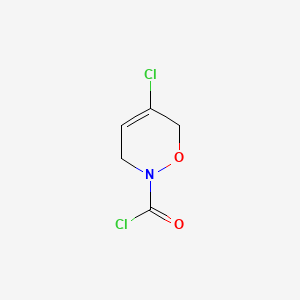

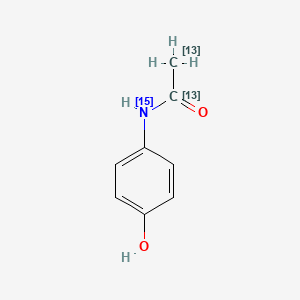

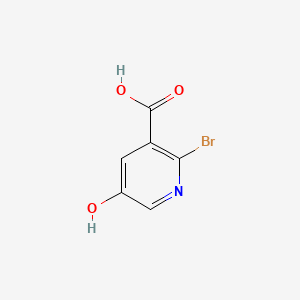

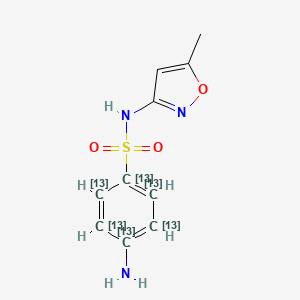

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate](/img/structure/B570462.png)

![[(2-Formyl-3,4-dimethoxyphenyl)-[(5R)-4-hydroxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl] acetate](/img/structure/B570472.png)